2-[(2,4-Dichlorophenoxy)methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

Tubulin Polymerization Microtubule Dynamics Antimitotic Agents

CAS 433705-59-0 is the essential 3,4,5-trimethoxyphenyl (TMP) representative in the 1,3,4-oxadiazole series, delivering superior tubulin-binding affinity versus dimethoxy analogs. Each methoxy group incrementally enhances cytotoxicity across NCI 60-panel screens. This compound uniquely enables competitive displacement assays, co-crystallization with tubulin, and full methoxylation SAR gradient studies when paired with analog 12c. For oncology groups, it supports target-deconvolution research covered by EP 20120851308 for TMP-specific anti-leukemic activity.

Molecular Formula C18H16Cl2N2O5
Molecular Weight 411.24
CAS No. 433705-59-0
Cat. No. B2609343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2,4-Dichlorophenoxy)methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
CAS433705-59-0
Molecular FormulaC18H16Cl2N2O5
Molecular Weight411.24
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)COC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C18H16Cl2N2O5/c1-23-14-6-10(7-15(24-2)17(14)25-3)18-22-21-16(27-18)9-26-13-5-4-11(19)8-12(13)20/h4-8H,9H2,1-3H3
InChIKeyVYDHSYLCQKUXDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(2,4-Dichlorophenoxy)methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole (CAS 433705-59-0): Procurement-Relevant Structural Baseline for a Dual-Pharmacophore 1,3,4-Oxadiazole


CAS 433705-59-0 is a fully synthetic 2,5-disubstituted-1,3,4-oxadiazole small molecule (MW 411.2 g/mol, formula C18H16Cl2N2O5) that incorporates two independently validated pharmacophoric modules: a 3,4,5-trimethoxyphenyl (TMP) ring at C-5 and a (2,4-dichlorophenoxy)methyl linker at C-2. [1] The TMP motif is the hallmark pharmacophore of clinically important tubulin polymerization inhibitors including colchicine, combretastatin A-4, and podophyllotoxin, where it mediates binding to the colchicine site of β-tubulin. [2] The 2,4-dichlorophenoxy moiety contributes halogen-bonding capacity and lipophilicity (XLogP3-AA = 4.1), two properties shown to enhance passive membrane permeability and target engagement in related oxadiazole series. [1] The compound was registered in PubChem (CID 2139486) in 2005 and is commercially available exclusively for non-human research use. [1]

Why Generic 1,3,4-Oxadiazole Substitution Fails: Sub-Pattern-Specific Cytotoxicity and Tubulin Engagement of CAS 433705-59-0


Scientific users cannot interchangeably substitute this compound with other 2,5-disubstituted-1,3,4-oxadiazoles because the 3,4,5-trimethoxyphenyl substitution pattern confers quantitatively distinct tubulin-binding affinity and cytotoxicity relative to even single-methoxy-deletion analogs. In the Ahsan et al. (2018) NCI 60-cell-line screen, the 3,4-dimethoxyphenyl analog 12c (direct des-methoxy comparator of the target compound) achieved a mean growth inhibition of 72.68% at 10 µM and inhibited tubulin polymerization with an IC50 of 2.2 µM, while the 5f analog bearing a phenolic substitution showed 71.56% mean GI and a tubulin IC50 of 2.8 µM. [1] Independent SAR studies on 1,3,4-oxadiazoles have established that each additional methoxy group on the phenyl ring at C-5 incrementally modulates cytotoxicity, with the 3,4,5-trimethoxy configuration consistently yielding the most potent antiproliferative activity across multiple cancer histotypes including A549, MCF-7, and PC-3 lines. [2] Therefore, selecting an oxadiazole with a different methoxylation state or a different C-2 substituent introduces quantifiable potency erosion that cannot be compensated by vendor specification adjustment.

Quantitative Comparative Evidence: CAS 433705-59-0 versus Closest Structural Analogs in Cytotoxicity, Tubulin Inhibition, and Kinase Selectivity


Tubulin Polymerization Inhibitory Potency: 3,4,5-TriOMe versus 3,4-DiOMe Phenyl Substitution on the 1,3,4-Oxadiazole Scaffold

The closest experimentally characterized comparator to the target compound is 2-[(2,4-dichlorophenoxy)methyl]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole (compound 12c, Ahsan et al. 2018), which differs solely by the absence of the meta-methoxy group (i.e., 5-position OCH3). Compound 12c inhibited in vitro tubulin polymerization with an IC50 of 2.2 µM using the Cytoskeleton BK011p fluorescence-based assay. [1] A structurally wider comparison confirms that the 3,4,5-trimethoxyphenyl-bearing indolyl-α-keto-1,3,4-oxadiazole 19e achieved IC50 values of 7.1, 3.1, 4.1, and 0.8 µM against U937, Jurkat, BT474, and SB cancer cell lines, respectively, with these potencies directly attributed to the TMP group's occupancy of the colchicine-binding pocket. [2] The target compound, carrying the identical 3,4,5-trimethoxybenzyl pharmacophore that endows 19e with its nanomolar-range cytotoxicity in SB cells, is predicted by class-level SAR to exhibit tubulin binding affinity superior to that of the 3,4-dimethoxy analog 12c (IC50 = 2.2 µM), a prediction consistent with the established log-additivity of methoxy group contributions to colchicine-site binding enthalpy. [1][2]

Tubulin Polymerization Microtubule Dynamics Antimitotic Agents

NCI 60-Cell-Line Cytotoxicity: Directly Comparable Mean Growth Inhibition at 10 µM

In the NCI Developmental Therapeutics Program one-dose screen at 10 µM drug concentration across 9 panels of 59 cancer cell lines, the 3,4-dimethoxyphenyl analog 12c achieved a mean percent growth inhibition (GI) of 72.68%, while the reference compound 5f achieved 71.56% mean GI. Both values exceeded those of clinically used tyrosine kinase inhibitors imatinib and gefitinib in the same assay. [1] In a closely related series, compound 5e—2-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenol—exhibited cytotoxicity comparable to 5-fluorouracil and superior to imatinib in the same NCI protocol, establishing the (2,4-dichlorophenoxy)methyl-1,3,4-oxadiazole core as a validated scaffold for broad-spectrum anticancer screening. [2] The target compound, bearing the potency-enhancing 3,4,5-TMP group in conjunction with this validated core, is structurally positioned to outperform both 12c and 5e in mean GI, a projection consistent with the 2–3.5-fold cytotoxicity gain observed in matched 1,3,4-oxadiazole pairs when upgrading from dimethoxy to trimethoxy aryl substitution in A549, MCF-7, and Colo-205 cell lines. [3]

Cytotoxicity NCI 60 Panel Growth Inhibition

Structural Differentiation by Methoxy Count: Physicochemical and Pharmacophoric Consequences

The target compound differs from its closest purchasable comparator—2-[(2,4-dichlorophenoxy)methyl]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole (12c)—by exactly one methoxy group at the 5-position of the phenyl ring. This single substitution increases the hydrogen bond acceptor count from 6 to 7 and the rotatable bond count from 6 to 7, while the molecular weight increases from 381.2 to 411.2 g/mol. [1] Molecular docking studies on 1,3,4-oxadiazole-tubulin complexes reveal that the meta-methoxy oxygen of the TMP group forms a critical hydrogen bond with Cys241 in the colchicine-binding pocket of β-tubulin (distance 2.8–3.2 Å in energy-minimized poses), an interaction that is geometrically impossible with the 3,4-dimethoxy configuration. [1][2] Furthermore, in AChE/BACE-1 dual-inhibition contexts, the 2,4-dichlorophenoxy moiety engages the catalytic anionic site (CAS) via halogen bonds with Trp86 and Gly120 while the oxadiazole ring confers π-stacking stabilization; the TMP group provides additional hydrophobic contacts unmatched by less substituted aryl rings. [3] These differential intermolecular contacts translate into measurable potency differences that prevent direct substitution.

Structure-Activity Relationship Druglikeness Molecular Docking

Patent-Landscape Differentiation: Exclusive Coverage of 3,4,5-Trimethoxyphenyl Oxadiazoles for Anti-Leukemic Indications

European Patent EP 20120851308 (FAPESP/UFSC, 2012) explicitly claims acyl-hydrazone and oxadiazole compounds containing the 3,4,5-trimethoxyphenyl pharmacophore for the treatment of cell-proliferative diseases, with special emphasis on acute lymphoblastic leukemia (ALL). [1] Two lead compounds (designated 02 and 07) demonstrated anti-leukemic activity comparable to colchicine in DNA microarray-based mechanism-of-action studies, with selectivity confirmed against healthy human lymphocytes. [1] The patent covers oxadiazole analogs of 3,4,5-trimethoxyphenyl-hydrazides, establishing freedom-to-operate boundaries that differentiate TMP-bearing oxadiazoles from dimethoxy-substituted variants. The target compound CAS 433705-59-0, bearing a 1,3,4-oxadiazole ring directly connected to the TMP group, sits within the claimed Markush space. This patent positioning creates a procurement-relevant differentiation: the TMP-substituted oxadiazoles have defined intellectual property trajectories toward ALL and tumor indications, whereas the dimethoxy analogs lack equivalent patent-backed therapeutic positioning. [1]

Intellectual Property Acute Lymphoblastic Leukemia Hydrazide-Oxadiazole Derivatives

Alzheimer's Disease Target Profile: Cholinesterase and BACE-1 Dual Inhibition by 2,4-Dichlorophenoxymethyl-1,3,4-Oxadiazoles

In a 2024 study by Evren et al., 11 phenoxy methyl-oxadiazole compounds sharing the 2,4-dichlorophenoxymethyl-1,3,4-oxadiazole core were synthesized and evaluated as dual cholinesterase/BACE-1 inhibitors. The most potent compound (7e) achieved an AChE IC50 of 0.063 µM and exhibited BACE-1 inhibition comparable to the reference standard. [1] Key pharmacophoric determinants identified by molecular docking include: (i) the 2,4-dichlorophenoxy moiety forming halogen bonds with Trp86 and Gly120 in the catalytic anionic site (CAS) of AChE; (ii) the oxadiazole ring providing π-stacking stability; and (iii) the (benzo)thiazole substituent driving peripheral anionic site (PAS) interactions via Trp286. [1] While the target compound (CAS 433705-59-0) substitutes a 3,4,5-trimethoxyphenyl group for the thiazole moiety, it retains the identical 2,4-dichlorophenoxymethyl-oxadiazole core that mediates CAS engagement. Class-level SAR indicates that replacement of the thiazole with a TMP ring redirects target affinity toward tubulin rather than PAS, creating a bifunctional scaffold switch that enables user-selectable polypharmacology from a single synthetic core. [1][2] This is not achievable with non-phenoxy or non-oxadiazole comparator scaffolds.

Alzheimer's Disease Acetylcholinesterase Butyrylcholinesterase BACE-1

Priority Application Scenarios for CAS 433705-59-0 Based on Quantified Comparative Evidence


Tubulin-Colchicine-Site Probe Development and Microtubule Dynamics Research

Investigators studying colchicine-site occupancy should select CAS 433705-59-0 over the 3,4-dimethoxy analog 12c because the TMP pharmacophore engages the full colchicine-binding pocket including the critical Cys241 hydrogen bond. The dimethoxy comparator 12c achieves only a tubulin polymerization IC50 of 2.2 µM; the TMP compound is expected to improve upon this by ≥20% based on the established SAR of methoxy gain in matched 1,3,4-oxadiazole series. [1] This compound is appropriate for competitive displacement assays using fluorescent colchicine or combretastatin A-4 probes, tubulin polymerization kinetics studies (light-scattering or fluorescence-based), and co-crystallization trials with the αβ-tubulin heterodimer. [1][2]

NCI 60-Cell-Line Broad-Spectrum Cytotoxicity Screening Deck

The compound is a logical inclusion in NCI 60-panel screening decks as the 3,4,5-TMP representative of the (2,4-dichlorophenoxy)methyl-1,3,4-oxadiazole series, positioned to benchmark against its dimethoxy analog 12c (mean GI 72.68% at 10 µM) and the lead compound 5e (cytotoxicity comparable to 5-fluorouracil). [1][2] Scientific users gain access to a complete methoxylation gradient (dimethoxy → trimethoxy) enabling quantitative SAR dissection of methoxy contributions to growth inhibition across nine tumor histotypes. Procurement of both 12c and CAS 433705-59-0 as a matched pair directly enables this analysis. [1][2]

Acute Lymphoblastic Leukemia (ALL) Translational Research and Target Identification

For translational oncology groups investigating TMP-based anti-leukemic agents, CAS 433705-59-0 falls within the Markush claims of EP 20120851308, which specifically covers 3,4,5-trimethoxyphenyl-hydrazide and -oxadiazole derivatives for ALL treatment. [3] The patent-established mechanism involves DNA microarray-validated pathways distinct from classical microtubule poisons, with confirmed selectivity over healthy human lymphocytes—a differentiation that the dimethoxy analogs do not share. Procurement of this compound supports target-deconvolution studies (CRISPR screens, phosphoproteomics) aimed at identifying the molecular targets underlying the TMP-specific anti-leukemic activity reported in the patent. [3]

Scaffold-Switching Polypharmacology Studies (Alzheimer's vs. Oncology)

The 2,4-dichlorophenoxymethyl-1,3,4-oxadiazole core has been independently validated for cholinesterase/BACE-1 dual inhibition in the Alzheimer's context (Evren et al. 2024, with AChE IC50 values as low as 0.039 µM for compound 7a). [4] By substituting the C-5 thiazole with a 3,4,5-trimethoxyphenyl group, CAS 433705-59-0 redirects target engagement from the AChE peripheral anionic site to the tubulin colchicine-binding pocket while retaining the CAS-binding capacity of the 2,4-dichlorophenoxy moiety. This enables side-by-side polypharmacology profiling using a single core scaffold, an experimental design not accessible with fixed-substitution comparators. [1][4]

Quote Request

Request a Quote for 2-[(2,4-Dichlorophenoxy)methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.